molecular formula C12H10N4O2S B2584091 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325303-58-9

6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Katalognummer: B2584091
CAS-Nummer: 1325303-58-9
Molekulargewicht: 274.3
InChI-Schlüssel: BWMYFQFKHSLLFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a high-purity chemical compound supplied for research and development purposes. This synthetic small molecule features a fused bicyclic thiazolopyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The compound has a molecular weight of 274.3 and an empirical formula of C12H10N4O2S . Its structure is characterized by promising drug-like properties, including a Lipinski logP of 0.39, one hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area of 103 Ų . Thiazolo[4,5-d]pyrimidine derivatives are recognized as novel analogues of naturally occurring purine nucleosides, making them compelling scaffolds for investigating immunomodulatory effects . Specifically, certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines have been identified as potential immunotherapeutic agents, demonstrating significant potency in murine models and excellent protection against viral infections in mice, with interferon induction proposed as a potential mode of action . Furthermore, some derivatives in this class have been developed as Toll-like receptor 7 (TLR7) agonists for the treatment and prophylaxis of viral infections, such as hepatitis B . Given that other molecular hybrids containing thiazole and pyrimidine motifs have shown notable cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) , this compound serves as a valuable intermediate for researchers in drug discovery. It is ideally suited for biological screening, hit-to-lead optimization, and the synthesis of novel derivatives aimed at developing new anticancer, immunomodulatory, or antiviral agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-ethyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-2-16-11(17)10-9(14-12(16)18)8(15-19-10)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMYFQFKHSLLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions to form the fused thiazolo[4,5-d]pyrimidine scaffold . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as high-throughput screening and computational chemistry are employed to refine the synthetic process and identify the most efficient pathways .

Analyse Chemischer Reaktionen

Cyclization and Core Functionalization

The thiazolo-pyrimidine scaffold undergoes cyclization reactions to form fused polycyclic systems. A study demonstrated the synthesis of pyrido[2,3-d:6,5-d']dipyrimidine derivatives via a one-pot multicomponent reaction under ambient conditions .

Reaction Conditions:

ReagentsSolventTemperatureYield (%)
Barbituric acid, aldehydes, aminesH₂ORT57–93

This method avoids catalysts and utilizes water as a green solvent, achieving high atom economy. The product’s fused structure was confirmed via NMR and mass spectrometry .

Nucleophilic Substitution

The thiazole nitrogen and pyrimidine carbonyl groups participate in nucleophilic substitution. For example:

Alkylation:

Reaction with alkyl halides (e.g., methyl iodide) in DMF at 80°C introduces alkyl groups at the N3 position .

Alkylating AgentProduct StructureYield (%)
CH₃I3-Methyl derivative82

Condensation Reactions

The carbonyl groups react with hydrazines and amines to form hydrazones or amides. A study synthesized hydrazide derivatives using 5,7-dimethyl-6-phenylazo-thiazolo[4,5-b]pyridine-2-one with aldehydes :

Example:

Reaction:
Compound + Benzaldehyde → Hydrazone derivative
Conditions: Ethanol, reflux (1 hr), 75% yield .

Oxidation and Reduction

The ethyl group and sulfur atom in the thiazole ring are susceptible to redox reactions:

Oxidation:

Treatment with H₂O₂ in acetic acid oxidizes the thiazole sulfur to a sulfoxide, enhancing water solubility.

Reduction:

NaBH₄ reduces carbonyl groups to hydroxyls, forming dihydro derivatives (e.g., 5,7-diol analogs).

Multicomponent Reactions (MCRs)

The compound participates in MCRs to generate complex heterocycles. A notable example is its reaction with barbituric acid and aldehydes to form pyrido-dipyrimidines :

Reaction Pathway:

  • Imine formation between amine and aldehyde.

  • Tautomerization to enamine.

  • Cyclocondensation with barbituric acid.

Key Product:
5-Aryl-2,8-dithioxo-10-alkyl-dihydropyrido-dipyrimidine (57–93% yield) .

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s binding to enzymes like topoisomerase I involves non-covalent interactions:

Molecular Docking Data :

TargetBinding Affinity (kcal/mol)Key Interactions
Topoisomerase I-9.2H-bond (Pyridine N), π-π stacking

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsYield (%)Source
CyclizationBarbituric acid, H₂O, RTPyrido-dipyrimidines57–93
AlkylationCH₃I, DMF, 80°C3-Methyl derivatives82
Hydrazone formationBenzaldehyde, EtOH, refluxHydrazone analogs75
OxidationH₂O₂, acetic acidSulfoxide derivatives68

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione exhibits notable antimicrobial properties . Various studies have demonstrated its effectiveness against both bacterial and fungal strains. For instance:

  • Bacterial Inhibition : The compound has shown significant activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Effects : It has also been reported to inhibit the growth of certain fungi, suggesting its potential as an antifungal agent in clinical settings.

Anticancer Potential

The compound has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cell lines. Studies have highlighted:

  • Inhibition of Cell Proliferation : In vitro experiments have shown that it can significantly reduce the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanism of Action : The anticancer effects are attributed to the modulation of cell cycle regulatory proteins and induction of apoptotic pathways.

Anti-inflammatory Properties

There is emerging evidence supporting the anti-inflammatory effects of this compound:

  • It has been shown to inhibit pro-inflammatory cytokines in various models.
  • The compound may interfere with signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Synthesis Routes

The synthesis of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves:

  • Condensation Reactions : A pyridine derivative is condensed with a thiazole precursor under controlled conditions.
  • Multi-step Processes : Industrial synthesis may utilize automated reactors for high-yield production.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione against MCF-7 and HeLa cell lines using the MTT assay. Results indicated a dose-dependent decrease in cell viability with significant apoptotic markers observed at higher concentrations.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Wirkmechanismus

The mechanism of action of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to a class of fused heterocycles with demonstrated biological activity. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents Key Properties Reference
Target Compound Thiazolo[4,5-d]pyrimidine 3-(Pyridin-2-yl), 6-ethyl Not explicitly reported in evidence; inferred activity based on structural analogues.
4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione Triazolo[4,5-d]pyrimidine 2-(4-Methyl-2-nitrophenyl), 4,6-dimethyl Antiviral activity against herpes viruses at >4 µg/mL .
3-Hydroxy-8-azaxanthine Triazolo[4,5-d]pyrimidine 4-Hydroxy, 3H tautomer Questionable carcinogen with tumorigenic potential .
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-Dimethyl Anticancer activity via [3+3] cyclocondensation; structural modification potential .
2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione Thiazolo[4,5-d]pyrimidine 2-Amino Low ribosomal protein S6 kinase alpha-3 inhibition (IC₅₀ = 9990 nM) .
Antiviral Activity :
  • Triazolo[4,5-d]pyrimidines : Derivatives like 3n and 6a,b,d,e exhibited activity against herpes simplex virus (HSV-1 and HSV-2) at concentrations >4 µg/mL, while others showed activity only at higher doses (>20 µg/mL) .
  • Thiazolo[4,5-d]pyrimidines: Limited antiviral data are available for this subclass, though thiazolo[4,5-d]pyrimidine thiones have been explored as corticotropin-releasing hormone (CRH-R1) receptor antagonists .
Antitumor Activity :
  • Thiazolo[4,5-b]pyridines : Derivatives like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one demonstrated cytotoxicity in vitro, with structure-activity relationships (SAR) highlighting the importance of substituents at positions 3 and 6 .
Toxicity Profiles :

Thionation Reactions :

  • Thiazolo/triazolo[4,5-d]pyrimidines undergo regioselective thionation at the 7-position using P₂S₅ in pyridine. For example, 4-methyl-1H-triazolo[4,5-d]pyrimidine-5,7-dione yielded 7-thio derivatives in 68% yield .
  • Methylation at the 4-position facilitates thionation, as seen in derivatives 7a,b .

Oxidative Cyclization :

    Biologische Aktivität

    6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, biological profiles, and potential therapeutic applications of this compound based on recent research findings.

    • Chemical Name : 6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
    • Molecular Formula : C12H10N4O2S
    • CAS Number : 1325303-58-9

    Synthesis

    The synthesis of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. Recent studies have optimized synthetic pathways to improve yield and purity.

    Anticancer Activity

    Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

    • Cytotoxicity Studies : A series of thiazolo-pyrimidine derivatives were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that modifications on the pyridine ring significantly enhanced cytotoxicity (IC50 values ranging from 10 µM to 30 µM) .

    Antimicrobial Activity

    The compound has also been tested for antimicrobial properties:

    • Antimicrobial Efficacy : In vitro studies showed that derivatives of thiazolo-pyrimidines possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

    Enzyme Inhibition

    6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:

    • Inhibition Studies : Compounds in this class showed high affinity for DHFR with inhibition constants in the low micromolar range. This suggests potential applications in treating diseases where folate metabolism is disrupted .

    Structure-Activity Relationship (SAR)

    The biological activity of 6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine derivatives can be influenced by various substituents on the pyridine and thiazole rings:

    SubstituentEffect on Activity
    Ethyl GroupEnhances lipophilicity and potentially increases membrane permeability
    Halogen SubstituentsCan increase potency against specific cancer cell lines
    Aromatic GroupsOften linked to improved cytotoxicity due to enhanced interaction with biological targets

    Case Studies

    • Cytotoxicity Against Cancer Cells : A study involving a library of thiazolo-pyrimidines found that compounds bearing electron-withdrawing groups on the pyridine ring exhibited superior cytotoxicity against MCF-7 cells compared to those with electron-donating groups .
    • Antimicrobial Testing : Another investigation revealed that specific derivatives showed significant antibacterial activity against resistant strains of E. coli and S. aureus with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

    Q & A

    Q. What synthetic strategies are commonly employed to synthesize thiazolo[4,5-d]pyrimidine derivatives like 6-ethyl-3-(pyridin-2-yl) analogs?

    Methodological Answer:

    • The core thiazolo[4,5-d]pyrimidine scaffold can be synthesized via [3 + 3] cyclocondensation reactions using intermediates such as 4-iminothiazolidone-2 with acetylacetone derivatives in methanol under basic conditions (e.g., sodium methylate) .
    • Substitution at the 3- and 6-positions is achieved by introducing functional groups like pyridinyl moieties or ethyl chains during cyclization or post-synthetic modifications. For example, 6-ethyl groups can be introduced via alkylation of intermediates using ethyl halides or alcohols under nucleophilic conditions .

    Q. How is the structural identity of 6-ethyl-3-(pyridin-2-yl)thiazolo[4,5-d]pyrimidine-5,7-dione confirmed?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to verify substituent positions (e.g., pyridin-2-yl protons appear as distinct aromatic signals).
    • UV-Vis Spectroscopy: The conjugated heterocyclic system exhibits characteristic absorption bands (e.g., λmax ~240–324 nm for related thiazolo[4,5-d]pyrimidines) .
    • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .

    Q. What in vitro assays are used to evaluate the anticancer potential of this compound?

    Methodological Answer:

    • Cytotoxicity Screening: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Structural analogs like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have shown activity against colorectal and breast cancer models .
    • Structure-Activity Relationship (SAR) Studies: Modifications at the 3- and 6-positions (e.g., pyridinyl vs. phenyl groups) are systematically tested to optimize potency .

    Q. How can substituents at the 6-position influence solubility and bioavailability?

    Methodological Answer:

    • Polar Groups: Introducing hydroxyl or amine groups at the 6-position (via substitution reactions) improves aqueous solubility but may reduce membrane permeability .
    • Lipophilic Chains: Ethyl or benzyl groups enhance lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization (e.g., nanoencapsulation) .

    Q. What reaction conditions enable regioselective functionalization of the thiazolo[4,5-d]pyrimidine core?

    Methodological Answer:

    • Electrophilic Aromatic Substitution: Nitration or halogenation at the 5-position is achieved using HNO3/H2SO4 or N-bromosuccinimide (NBS) in DMF .
    • Nucleophilic Displacement: Chlorine at the 3-position (in analogs) can be replaced with amines or thiols under basic conditions (e.g., K2CO3 in DMSO) .

    Advanced Research Questions

    Q. How do time-dependent enzyme inhibition assays validate the compound’s mechanism against targets like ketol-acid reductoisomerase (KARI)?

    Methodological Answer:

    • Enzyme Kinetics: Pre-incubate the compound with Mtb KARI and NADPH, then measure residual activity over time. NSC116565 (a structural analog) showed a Ki_i of 95.4 nM via this method .
    • Docking Studies: Molecular docking into the KARI active site (PDB: 6H6X) identifies key interactions (e.g., hydrogen bonds with Thr190 or hydrophobic contacts with Val114) .

    Q. What strategies address discrepancies in cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?

    Methodological Answer:

    • 3D Spheroid Penetration Assays: Use fluorescence-labeled derivatives to quantify intracellular accumulation in spheroids vs. monolayers.
    • Hypoxia Mimetics: Test activity under low-oxygen conditions (e.g., CoCl2 treatment) to simulate tumor microenvironments .

    Q. How are computational QSAR models developed to predict the anticancer activity of derivatives?

    Methodological Answer:

    • Descriptor Selection: Calculate electronic (e.g., HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters for a training set of analogs.
    • Model Validation: Use leave-one-out cross-validation and external test sets to ensure robustness. Reported R2^2 values >0.7 indicate predictive reliability .

    Q. What synthetic routes enable isotopic labeling (e.g., 14^{14}14C or 3^{3}3H) for pharmacokinetic studies?

    Methodological Answer:

    • Radiolabeled Precursors: Incorporate 14^{14}C-acetylacetone during cyclocondensation to label the 5,7-dione positions .
    • Catalytic Tritiation: Expose brominated derivatives to 3^{3}H2 gas under palladium catalysis .

    Q. How do cryo-EM and X-ray crystallography resolve structural ambiguities in enzyme-inhibitor complexes?

    Methodological Answer:

    • Co-crystallization: Soak KARI crystals with the compound (1–5 mM) and collect diffraction data (1.5–2.0 Å resolution).
    • Electron Density Maps: Analyze Fo-Fc difference maps to confirm binding poses and hydrogen-bond networks .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.